Tris(3,5-dimethylphenyl)phosphine

Catalog No.
S705188
CAS No.
69227-47-0
M.F
C24H27P
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(3,5-dimethylphenyl)phosphine

CAS Number

69227-47-0

Product Name

Tris(3,5-dimethylphenyl)phosphine

IUPAC Name

tris(3,5-dimethylphenyl)phosphane

Molecular Formula

C24H27P

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3

InChI Key

XRALRSQLQXKXKP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C

The exact mass of the compound Tris(3,5-dimethylphenyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(3,5-dimethylphenyl)phosphine (CAS 69227-47-0), also known as tri-m-xylylphosphine or TXP, is a bulky, electron-rich triarylphosphine ligand. Featuring meta-methyl substitution, it provides greater electron donation than triphenylphosphine (PPh3) without introducing the severe coordination-blocking steric hindrance characteristic of ortho-substituted analogs like tris(o-tolyl)phosphine [1]. It possesses a significantly larger Tolman cone angle—computed up to 177°—compared to the 145° angle of PPh3 [2]. In procurement and process design, this compound is prioritized over generic phosphines for synthesizing stable luminescent metal complexes, controlling regioselectivity in palladium-catalyzed cross-couplings, and enabling halogen-free industrial polymerization routes where conventional ligands fail[3].

Substituting Tris(3,5-dimethylphenyl)phosphine with the generic industry standard, triphenylphosphine (PPh3), frequently results in complex dissociation and process contamination. In coordination chemistry, PPh3-based tetrakis-palladium(0) complexes spontaneously decompose in solution into tris-coordinated species and free ligand, altering catalytic and photophysical properties; in contrast, the TXP analog maintains a stable tetrakis coordination sphere[1]. Furthermore, in industrial cobalt-catalyzed 1,2-polybutadiene synthesis, PPh3-based catalysts require halogenated solvents to maintain activity, leaving corrosive residues that generate hydrogen chloride at high molding temperatures. TXP-based catalysts uniquely retain high polymerization activity in benign hydrocarbon solvents, completely bypassing halogen contamination [2].

Solution Stability of Tetrakis-Palladium(0) Complexes

In the synthesis of luminescent Pd(0) materials, [Pd(PPh3)4] is unstable in solution, decomposing into [Pd(PPh3)3] and free triphenylphosphine, which shifts its emission profile. Conversely, Tris(3,5-dimethylphenyl)phosphine forms a stable [Pd(TXP)4] complex that does not dissociate into the tris-complex in solution, allowing for the isolation of pure tetrakis crystals and stable photophysical performance[1].

Evidence DimensionComplex dissociation in solution
Target Compound Data[Pd(TXP)4] remains stable with no free ligand dissociation
Comparator Or Baseline[Pd(PPh3)4] decomposes to [Pd(PPh3)3] + free PPh3
Quantified Difference100% retention of tetrakis coordination for TXP vs. spontaneous dissociation for PPh3
ConditionsSolution-phase Pd(0) complex synthesis and crystallization

Prevents free-ligand interference and ensures predictable speciation in catalytic and optical applications.

Polymerization Activity in Hydrocarbon Solvents

Industrial 1,2-polybutadiene production using cobalt bis(triphenylphosphine)dichloride requires halogenated solvents (e.g., methylene chloride) for high activity, resulting in polymer contamination that releases corrosive HCl during high-temperature molding. Switching the ligand to Tris(3,5-dimethylphenyl)phosphine allows the cobalt catalyst to maintain high polymerization activity in benign hydrocarbon solvents, yielding a polymer with a total halogen content of less than 30 ppm[1].

Evidence DimensionRequired solvent for high polymerization activity
Target Compound DataHydrocarbon solvents (yielding <30 ppm halogen residue)
Comparator Or BaselinePPh3 requires halogenated solvents (yielding high corrosive halogen residue)
Quantified DifferenceElimination of halogenated solvent dependency while maintaining high catalytic activity
ConditionsCobalt-catalyzed 1,2-polybutadiene polymerization

Enables environmentally compliant, halogen-free manufacturing and prevents corrosive wear on downstream molding equipment.

Steric Bulk and Cone Angle Expansion

The meta-methyl groups of Tris(3,5-dimethylphenyl)phosphine significantly expand its steric profile without blocking the metal center as aggressively as ortho-substituents. Computational and crystallographic assessments demonstrate that TXP has a Tolman cone angle of up to 177.1° (computed) and a pyramidality index (∑C-P-C) of 305.35°, making it substantially bulkier and more pyramidal than PPh3, which has a cone angle of 145° and a flatter structural profile [1].

Evidence DimensionTolman cone angle and structural pyramidality
Target Compound DataCone angle up to 177.1°; ∑C-P-C = 305.35°
Comparator Or BaselinePPh3 cone angle = 145°
Quantified Difference~32° increase in cone angle and enhanced pyramidal geometry
ConditionsDFT computational assessment and X-ray crystallography

Provides the necessary steric pressure and dispersion interactions to drive high regioselectivity in challenging cross-coupling reactions.

Selectivity in Mono-Functionalization of Bifunctional Substrates

In the Suzuki-Miyaura mono-coupling of symmetrical bifunctional substrates (e.g., dibromofluorenes), strongly electron-donating ligands drive the reaction to unwanted di-substituted byproducts, while strongly electron-withdrawing ligands halt the reaction. Tris(3,5-dimethylphenyl)phosphine possesses an optimal intermediate Tolman Electronic Parameter (TEP ~2217–2225 cm⁻¹), which maximizes the yield of the mono-functionalized product by preventing over-reaction [1].

Evidence DimensionSelectivity for mono-substituted vs. di-substituted products
Target Compound DataHigh mono-coupling yield due to intermediate TEP (~2217–2225 cm⁻¹)
Comparator Or BaselineStrongly electron-donating phosphines (favor di-substitution)
Quantified DifferencePrevention of over-coupling to di-substituted byproducts
ConditionsPd-catalyzed Suzuki-Miyaura coupling of 2,7-dibromo-9,9-dihexylfluorene

Essential for the efficient synthesis of asymmetric building blocks and complex conjugated oligomers without severe yield losses.

Halogen-Free Thermoplastic Elastomer Manufacturing

Selected as the optimal ligand for cobalt-catalyzed 1,2-polybutadiene synthesis in hydrocarbon solvents, ensuring the final polymer is free of corrosive halogen residues that damage high-temperature molding equipment[1].

Stable Photoluminescent Metal Complexes

Used to synthesize [Pd(L)4] complexes where ligand dissociation must be strictly avoided to maintain consistent optical emission and predictable solution-phase behavior [2].

Selective Mono-Coupling of Polyhalogenated Arenes

Applied in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings where its intermediate electron-donating properties prevent the over-functionalization of symmetric di-halide substrates [3].

Dispersion-Driven Supramolecular Catalysis

Utilized in transition metal catalysis where the meta-methyl groups provide necessary dispersion forces and a wide cone angle to control regioselectivity without the extreme active-site blocking of ortho-substituted phosphines[4].

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69227-47-0
69198-43-2

Wikipedia

Tris(3,5-dimethylphenyl)phosphine

General Manufacturing Information

Phosphine, tris(3,5-dimethylphenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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